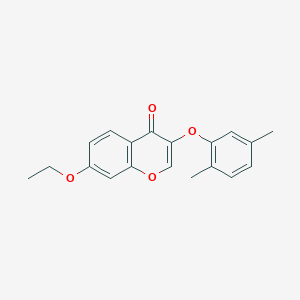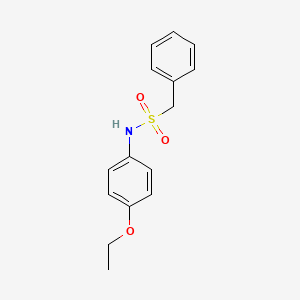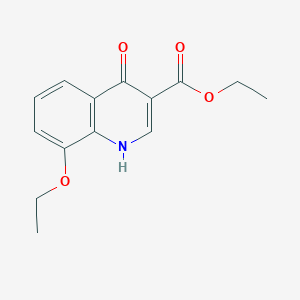
3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12050905 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research in crystallography has led to the detailed structural analysis of chromenone derivatives. For instance, studies on the crystal structure of chromenone compounds reveal insights into their molecular configurations, hydrogen bonding, and potential for forming dimers, which are crucial for understanding their chemical reactivity and interaction with other molecules. One study details the crystal structure of a related 4-hydroxycoumarin derivative, highlighting intra-molecular hydrogen bonding patterns that could influence the chemical behavior of similar compounds (Manolov, Ströbele, & Meyer, 2008).
Photochemistry
The phototransformation of chromenones under UV light has been explored, with findings suggesting regioselective photocyclisation and dealkoxylation processes. This research is pivotal for understanding how chromenone derivatives behave under light exposure, potentially leading to the development of new photoresponsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis of Antibacterial and Antioxidant Derivatives
Chromenone derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. For example, a study on the synthesis and evaluation of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives revealed significant antibacterial activity against specific strains, along with notable antioxidant properties (Al-ayed, 2011).
Materials Science and Heterogeneous Catalysis
The development of heterogeneous catalysts using chromenone derivatives has been investigated, showcasing the potential for these compounds in facilitating chemical reactions. Research into the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives using novel poly(ethylene glycol)-grafted catalysts demonstrates the versatility of chromenone-based compounds in green chemistry and catalyst design (Wang, Ye, Zuo, & Luo, 2015).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenoxy)-7-ethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-14-7-8-15-17(10-14)22-11-18(19(15)20)23-16-9-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQELSZQXYXKGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B5581818.png)
![2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5581823.png)
![1-cyclopentyl-N-[2-(3-isopropoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5581832.png)
![2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5581837.png)
![Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5581840.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone](/img/structure/B5581850.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5581857.png)


![2-(4-FLUOROBENZOYL)-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B5581880.png)
![2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5581883.png)
![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-phenoxyethanone](/img/structure/B5581885.png)


